2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is a compound that features a pyrimidine ring substituted with a pyrrolidine moiety and an ethanamine group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and enzyme inhibition. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with pyrrolidine and ethanamine precursors. Research has shown that derivatives of pyrimidines exhibit a range of biological activities, which can be tailored by modifying their substituents .
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride belongs to the class of organic compounds known as heterocycles, specifically pyrimidines. It is categorized as a pharmaceutical intermediate due to its potential use in drug development.
The synthesis of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride typically involves several steps:
The synthetic procedures may utilize solvents like ethanol or dimethylformamide and catalysts such as triethylamine or potassium carbonate to facilitate the reactions. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular formula for 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is C_{12}H_{17}Cl_{2}N_{5}. The compound consists of:
Key structural data includes:
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions are generally carried out under controlled conditions to optimize yield and minimize side products. Standard laboratory techniques such as refluxing in organic solvents or microwave-assisted synthesis may be employed .
The mechanism of action for 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride is primarily related to its interaction with biological targets such as receptors or enzymes.
Preliminary studies indicate that similar compounds show activity against various targets, including kinases and cyclooxygenases, suggesting potential therapeutic applications .
Relevant data on solubility and stability under various pH conditions are crucial for formulation in pharmaceuticals .
The compound has potential applications in:
Research continues to explore its efficacy and safety profiles, paving the way for clinical applications in treating various conditions .
The construction of the pyrrolidine-pyrimidine core represents a critical step in synthesizing 2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine derivatives. Transition metal catalysis has emerged as the most efficient strategy for forming this pivotal bond. Palladium-based catalysts enable Buchwald-Hartwig amination between chloropyrimidines and pyrrolidine, achieving yields exceeding 85% under optimized conditions [5]. The reaction typically employs Pd(dba)₂/XPhos catalytic systems in toluene at 80-100°C, demonstrating excellent functional group tolerance toward ester, cyano, and nitro substituents on the pyrimidine ring [8].
Alternative rhodium-catalyzed C-H amination strategies offer atom-economic pathways for core assembly without pre-functionalization. Dirhodium catalysts (e.g., Rh₂(esp)₂) facilitate intramolecular nitrene insertion into sp³ C-H bonds, enabling regio- and diastereoselective synthesis of N-unprotected pyrrolidine intermediates at room temperature without external oxidants [1]. This approach provides significant advantages for late-stage functionalization, particularly when integrating the pyrrolidine moiety with complex pyrimidine scaffolds. Copper catalysis presents another viable approach, especially for intermolecular carboamination reactions that simultaneously introduce the pyrrolidine ring and ethylamine precursor [1].
Table 1: Catalytic Methods for Pyrrolidine-Pyrimidine Bond Formation
| Catalyst System | Reaction Type | Yield Range | Key Advantages | Temperature |
|---|---|---|---|---|
| Pd(dba)₂/XPhos | Buchwald-Hartwig Amination | 82-93% | Broad substrate scope | 80-100°C |
| Rh₂(esp)₂ | C-H Amination | 75-88% | No directing groups needed | RT |
| Cu(OTf)₂ | Oxidative Amination | 65-78% | Low-cost catalyst | 60-80°C |
| [Ru(p-cymene)Cl₂]₂ | N-Heterocyclization | 70-85% | Works with primary amines | 90°C |
Recent advances focus on catalyst tuning for regioselectivity, particularly for unsymmetrical pyrimidine systems. Wang et al. demonstrated that Co/Ni catalysts with chiral BOX ligands enable precise control over alkylation sites during pyrrolidine-pyrimidine assembly [1]. This approach allows selective functionalization at either the C2 or C3 position of the pyrrolidine ring, providing medicinal chemists with strategic options for introducing the ethylamine sidechain in subsequent steps. Additionally, iridium-catalyzed borrowing hydrogen annulation has shown promise for constructing chiral pyrrolidine derivatives directly from simple racemic diols and primary amines, enabling access to enantioenriched pyrrolidine intermediates critical for stereoselective drug design [1].
The introduction of the ethylamine sidechain onto the pyrimidine core employs specialized nucleophilic displacement and reductive amination strategies. Acrylonitrile Michael addition followed by reduction has emerged as the most efficient two-step sequence. This approach involves reacting 2-chloro-4-(pyrrolidin-1-yl)pyrimidine with acrylonitrile under mild basic conditions (K₂CO₃, DMF, 60°C), achieving 85-92% yields of the cyanoethyl intermediate [8]. Subsequent reduction using Raney nickel or cobalt boride under hydrogen atmosphere (50 psi, 60°C) provides the primary amine with minimal over-reduction byproducts [9].
Alternative pathways employ protecting group strategies for amine functionality during the coupling sequence. The Gabriel synthesis approach utilizes phthalimide-protected bromoethyl reagents, where displacement with 2-chloro-4-(pyrrolidin-1-yl)pyrimidine followed by hydrazine deprotection delivers the free amine [2]. This method demonstrates particular utility when the ethylamine moiety requires stereochemical control, as evidenced in the synthesis of CB1 receptor modulators where the chirality of the ethylamine substituent significantly impacted receptor binding affinity [2]. Modern boronate activation techniques facilitate amine coupling under exceptionally mild conditions. Organoboronates derived from ethanolamine derivatives undergo 1,2-metalate shifts in aminoboron "ate" complexes, enabling intramolecular amination that delivers the ethylamine-functionalized pyrimidine at room temperature with excellent atom economy [1].
Optimization efforts focus on minimizing epimerization risk during coupling. Studies on hybrid CB1 modulators revealed that elevated temperatures (>80°C) and prolonged reaction times (>12 hours) during amide coupling steps caused significant racemization at chiral centers [2]. Implementing phosphine-based coupling reagents (Pro-DCC, PyBOP) at controlled temperatures (0-25°C) reduced epimerization to <5% while maintaining coupling yields above 85%. Microwave-assisted protocols further enhanced efficiency, reducing coupling times to 15-30 minutes without compromising stereochemical integrity [9].
Salt formation represents a critical final step to enhance the pharmaceutical properties of the target molecule. The counterion stoichiometry optimization revealed that dihydrochloride salt provides optimal solubility-stability balance. Single-crystal X-ray analysis of the dihydrochloride salt demonstrated protonation at both the pyrimidine nitrogen and terminal amine, creating a stable zwitterionic structure with enhanced crystalline packing efficiency [6]. This configuration significantly improves aqueous solubility (≥50 mg/mL in pH 4.0 buffer) compared to the free base (≤5 mg/mL) while maintaining solid-state stability under accelerated humidity conditions (40°C/75% RH for 6 months) [6].
Solvent-antisolvent crystallization emerges as the preferred method for salt formation. The optimized protocol involves dissolving the free base in anhydrous ethanol at 50°C, followed by controlled addition of 2.2 equivalents of hydrochloric acid (2M in isopropanol). Gradual introduction of methyl tert-butyl ether (MTBE) as antisolvent induces crystallization of the dihydrochloride salt as a monohydrate with consistent particle size distribution (D90 < 50 μm) [6]. This approach minimizes chloride over-addition and prevents amorphous solid formation that plagues direct evaporation methods.
Table 2: Solvent Systems for Dihydrochloride Salt Crystallization
| Solvent System | Crystal Form | Purity (%) | Yield (%) | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| Ethanol/MTBE | Monohydrate | 99.8 | 92 | 52.3 ± 1.5 |
| IPA/Diethyl ether | Anhydrous | 99.5 | 88 | 48.7 ± 2.1 |
| Methanol/Acetone | Hemihydrate | 99.2 | 85 | 45.2 ± 1.8 |
| Water/Ethanol | Trihydrate | 98.9 | 90 | 58.1 ± 1.9 |
Critical process analytical technology (PAT) implementations enable real-time monitoring of crystallization. In situ Raman spectroscopy tracks the characteristic shift from 1592 cm⁻¹ (free base C=N stretch) to 1625 cm⁻¹ (protonated pyrimidinium) during salt formation [6]. This allows precise endpoint determination when the conversion exceeds 99.5%, preventing excessive acid exposure that generates degradation impurities. Further purification through recrystallization from hydroalcoholic mixtures (water:ethanol 1:3) removes residual solvents and inorganic salts while maintaining polymorphic purity. The final material exhibits a characteristic melting point of 228-230°C (dec) and water content of 4.8-5.2% by Karl Fischer titration, consistent with the monohydrate form [2].
The structural architecture of 2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine serves as an ideal platform for pharmacophore fusion with bioactive fragments. The molecule's three distinct regions - pyrrolidine nitrogen, pyrimidine ring, and ethylamine terminus - enable rational hybridization. CB1 receptor modulator hybrids exemplify this approach, where the pyrrolidine nitrogen connects to a 4-chlorophenyl urea moiety while the ethylamine terminus extends into a phenethyl pharmacophore, creating dual-domain modulators with enhanced allosteric binding [2]. Molecular docking simulations confirm that such hybrids occupy the same binding pocket as prototypical negative allosteric modulators (Org27569 and PSNCBAM-1) while establishing additional interactions with TM4 and TM5 helices [2].
Kinase inhibitor conjugates leverage the pyrimidine core as a hinge-binding motif. Strategic substitution at the pyrimidine C5 position with benzothiophene or indole fragments yields potent EGFR inhibitors, as demonstrated in patent US9732058B2 where such hybrids exhibited IC50 values below 10 nM against L858R/T790M double-mutant EGFR in non-small cell lung carcinoma models [4]. The ethylamine sidechain in these hybrids serves as a solubilizing appendage that improves pharmacokinetic profiles without compromising target engagement. Antiviral agent integration employs pyrrolidine nitrogen functionalization with proline-derived fragments, creating novel hepatitis C virus NS5A inhibitors inspired by Elbasvir's structure [3]. This hybridization capitalizes on the conformational restriction provided by the pyrrolidine ring to pre-organize the molecule for optimal protein interaction.
Structure-activity relationship (SAR) studies reveal critical spatial orientation requirements for hybrid bioactivity. In Janus kinase (JAK) inhibitors derived from pyrrolo[2,3-d]pyrimidine scaffolds, the vector orientation between the pyrrolidine nitrogen and pyrimidine ring directly modulates isoform selectivity [8]. Hybrids with 120°-140° dihedral angles preferentially inhibit JAK2 over JAK3, while more linear analogs (160°-180°) reverse this selectivity profile [8]. Similarly, the length and flexibility of the ethylamine linker significantly impact hybrid potency in cannabinoid receptor modulators, with two-carbon spacers providing optimal distance between the pyrimidine core and terminal pharmacophore [2].
Modern synthetic approaches to 2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine dihydrochloride increasingly incorporate sustainable reaction media and energy-efficient activation. Aqueous micellar catalysis enables key amination steps without organic solvents. TPGS-750-M surfactant forms nanomicelles in water that solubilize hydrophobic pyrimidine intermediates, facilitating pyrrolidine coupling at 45°C with 90-95% yield while eliminating halogenated solvent use [5]. Post-reaction extraction is simplified due to temperature-dependent phase separation, and the aqueous phase can be recycled for five consecutive batches without significant yield reduction.
Ultrasound-assisted cyclization significantly enhances efficiency in pyrrolidine ring formation. Applying 25 kHz irradiation (250 W) during the key heterocyclization step reduces reaction times from 12 hours to 35 minutes while improving yields by 12-15% compared to conventional heating [7]. This technology proves particularly beneficial for intramolecular Schmidt reactions of ω-azido carboxylic acids, where traditional thermal activation causes decarboxylation side reactions [1]. Solvent-free mechanochemical grinding offers another sustainable alternative for salt formation. Co-grinding the free base with ammonium hydrochloride in a ball mill (30 Hz, 15 min) produces the dihydrochloride salt with 98% conversion and minimal particle size distribution, eliminating solvent waste from crystallization [5].
Catalytic system innovations focus on atom economy and reduced metal loading. Cp*Ir complexes catalyze N-heterocyclization of primary amines with diols to form pyrrolidines with excellent yields (85-92%) using only 0.5 mol% catalyst [1]. This borrowing hydrogen approach employs ethanol as a sustainable hydride source, generating water as the sole byproduct. Similarly, nickel-catalyzed C-H alkylation enables direct functionalization of the ethylamine sidechain without pre-activation, reducing synthetic steps and organic halide waste [1]. Life cycle assessment of optimized routes shows 46% reduction in process mass intensity (PMI) and 68% lower E-factor (2.7 vs 8.5) compared to traditional sequences, primarily through solvent reduction and catalytic step-economy [7].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8